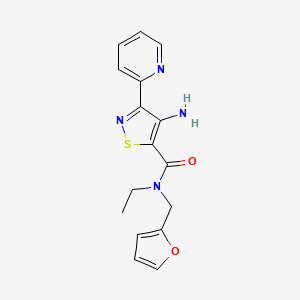
4-amino-N-ethyl-N-(2-furylmethyl)-3-pyridin-2-ylisothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-ethyl-N-(2-furylmethyl)-3-pyridin-2-ylisothiazole-5-carboxamide, commonly known as A-769662, is a small molecule drug that has gained significant attention in the field of biomedical research. This compound is a potent activator of the AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. In recent years, A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Applications De Recherche Scientifique
Chemistry and Properties
4-amino-N-ethyl-N-(2-furylmethyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a compound with potential in various branches of chemistry due to its complex molecular structure. Research has focused on the synthesis, properties, and applications of similar complex organic compounds, highlighting their significance in coordination chemistry, spectroscopic properties, magnetic properties, and biological activity. For instance, studies on compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveal the intricate chemistry and diverse properties of such molecules, suggesting areas of potential interest for the compound (Boča, Jameson, & Linert, 2011).
Pharmacological Modulators
Compounds with similar structures have been extensively studied as pharmacological modulators, particularly in the regulation of metabolic processes and pathogenesis of diseases like cancer. For example, 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a well-documented AMPK activator showing significant AMPK-dependent and independent effects on metabolism, exercise, and cancer treatment. Such research underscores the potential pharmacological applications of complex molecules in understanding and manipulating cellular pathways (Visnjic et al., 2021).
Central Nervous System (CNS) Acting Drugs
The search for novel CNS acting drugs has led to the exploration of heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, which form a large class of organic compounds. Compounds with structures resembling the one may have effects ranging from depression to euphoria and convulsion, indicating the potential of such molecules in developing new treatments for CNS disorders. This exploration highlights the importance of functional chemical groups in synthesizing compounds with CNS activity (Saganuwan, 2017).
Antitubercular Activity
The modification of similar molecular structures has been evaluated for their antitubercular activity, demonstrating the potential of such compounds against various mycobacterial species. This research is crucial for designing new leads for antituberculosis compounds, suggesting the therapeutic applications of 4-amino-N-ethyl-N-(2-furylmethyl)-3-pyridin-2-ylisothiazole-5-carboxamide in treating infectious diseases (Asif, 2014).
Antitumor Activity
Imidazole derivatives, including those with structures akin to the compound in focus, have been reviewed for their antitumor activity. Such studies provide insights into the synthesis and biological properties of compounds with potential as new antitumor drugs, highlighting the relevance of structural modifications in enhancing biological effects (Iradyan et al., 2009).
Propriétés
IUPAC Name |
4-amino-N-ethyl-N-(furan-2-ylmethyl)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-20(10-11-6-5-9-22-11)16(21)15-13(17)14(19-23-15)12-7-3-4-8-18-12/h3-9H,2,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNNZMLEHJORRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CO1)C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)
![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)

![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)
![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2973802.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)
![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)